6-Hydroxy-1,2-dimethylquinolin-1-ium iodide
Description
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide (CAS 797039-83-9) is a quinolinium derivative characterized by a hydroxy group at position 6 and methyl groups at positions 1 and 2 of the quinolinium core. Its molecular formula is C₁₁H₁₂NO⁺·I⁻, with a molecular weight of 325.13 g/mol (calculated). The hydroxy group at position 6 confers polarity and hydrogen-bonding capacity, distinguishing it from simpler methylated analogs.
Properties
CAS No. |
797039-83-9 |
|---|---|
Molecular Formula |
C11H12INO |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H |
InChI Key |
YYMPCKJYPUTOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)O)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Hydroxylation: The resulting 1,2-dimethylquinolin-1-ium iodide is then hydroxylated at the 6th position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group at the 6th position enhances its binding affinity to these targets, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is crucial in its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinium Derivatives
The following compounds are compared based on substituent positions, molecular properties, and synthesis routes:
4-Chloro-1,2-dimethylquinolin-1-ium Iodide
- Substituents : Chloro group at position 4, methyl groups at positions 1 and 2.
- Molecular Formula: C₁₁H₁₁ClNO⁺·I⁻.
- Key Differences: The electron-withdrawing chloro substituent at position 4 alters electronic properties compared to the hydroxy group in the target compound. This derivative was synthesized in 80% yield via reaction of 3-(3-iodopropyl)-2-methylbenzo[d]thiazol-3-ium bromide with 4-chloro-1,2-dimethylquinolin-1-ium iodide and potassium iodide at 40°C .
1,2,6-Trimethylquinolin-1-ium Iodide (CAS 31385-19-0)
- Substituents : Methyl groups at positions 1, 2, and 6.
- Molecular Formula : C₁₂H₁₄N⁺·I⁻.
- This structural variation may enhance lipid solubility but limit interactions in polar environments .
6-Hydroxy-1-methylquinolin-1-ium Iodide (CAS 7270-81-7)
- Substituents : Hydroxy group at position 6, methyl group at position 1.
- Molecular Formula: C₁₀H₁₀NO⁺·I⁻.
- Key Differences : The absence of the 2-methyl group reduces steric hindrance compared to the target compound. This derivative is listed with two suppliers, suggesting broader commercial availability .
1,2-Dimethylquinolin-1-ium Iodide (CAS 876-87-9)
- Substituents : Methyl groups at positions 1 and 2.
- Molecular Formula : C₁₁H₁₂N⁺·I⁻.
- Key Differences : The lack of a 6-hydroxy group diminishes polarity and hydrogen-bonding capacity. This simpler analog serves as a precursor in the synthesis of more complex derivatives .
6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium Iodide (CAS 6075-61-2)
- Substituents : Methoxy groups at positions 6 and 7, methyl groups at positions 1 and 2.
- Molecular Formula: C₁₃H₁₆NO₂⁺·I⁻.
- Key Differences: The isoquinolinium core and methoxy substituents introduce distinct electronic and steric effects compared to the hydroxy-substituted quinolinium structure. Methoxy groups are electron-donating but lack acidic protons .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: Hydroxy groups enhance solubility in polar solvents and enable hydrogen bonding, which is critical for biological interactions (e.g., antimicrobial or anticancer activity). Chloro substituents (electron-withdrawing) may stabilize the quinolinium ring but reduce nucleophilic attack susceptibility .
- Synthesis Trends: Anion exchange with potassium iodide is a common method for preparing iodide salts of quinolinium derivatives . Yields for intermediates range from 40% to 80%, depending on reaction conditions .
- Applications: Quinolinium iodides are explored as dyes, antimicrobial agents, and intermediates in organic synthesis. The hydroxy-substituted derivative may have niche applications in medicinal chemistry due to its polarity .
Biological Activity
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10N+O
- Molecular Weight : 201.19 g/mol
- CAS Number : 797039-84-0
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study conducted by Smith et al. (2023), the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that it induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Key Findings from Case Studies :
- HeLa Cells : Treatment with this compound resulted in a significant decrease in cell viability (p < 0.01).
- MCF-7 Cells : The compound induced a dose-dependent increase in apoptotic markers such as Annexin V binding.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent cell death.
Comparative Studies
Comparative studies with other quinoline derivatives highlight the unique efficacy of this compound. For instance, while other derivatives showed limited activity against certain bacterial strains, this compound consistently demonstrated broader spectrum activity.
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| Quinoline | Moderate | Low |
| 8-Hydroxyquinoline | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
